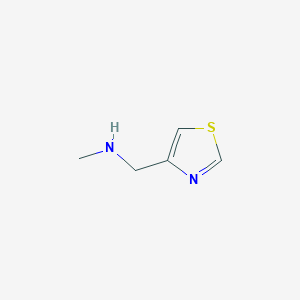

N-Methyl-1-(thiazol-4-yl)methanamine

Beschreibung

N-Methyl-1-(thiazol-4-yl)methanamine (CAS: 120739-94-8) is a secondary amine featuring a thiazole ring substituted at the 4-position with an N-methylaminomethyl group. Its molecular formula is C₅H₈N₂S, with a molecular weight of 128.20 g/mol . The compound is stored under inert conditions (2–8°C, dark) due to its sensitivity to environmental factors. Safety data indicate hazards related to oral toxicity (H302) and eye irritation (H319) . Its dihydrochloride salt (CAS: 7771-09-7) is also documented, with enhanced stability for pharmaceutical applications .

Eigenschaften

IUPAC Name |

N-methyl-1-(1,3-thiazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-6-2-5-3-8-4-7-5/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUGQZIAOAZYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625701 | |

| Record name | N-Methyl-1-(1,3-thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120739-94-8 | |

| Record name | N-Methyl-1-(1,3-thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(1,3-thiazol-4-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Methyl-1-(thiazol-4-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of thiazole with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-1-(thiazol-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

N-Methyl-1-(thiazol-4-yl)methanamine and its derivatives are being explored for their potential as drug candidates. Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial and antitumor activities. For instance, studies have shown that thiazole derivatives can inhibit various bacterial strains and cancer cell lines effectively .

Case Studies:

- Antimicrobial Activity : A study demonstrated that thiazole derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .

- Antitumor Activity : Research involving thiazole derivatives has shown promising results in inhibiting the growth of cancer cells, indicating their potential as anticancer agents. For example, certain derivatives displayed IC50 values in the low micromolar range against various cancer cell lines .

Agricultural Chemicals

The compound is also utilized in the formulation of agrochemicals. Its application includes the development of pesticides and herbicides that are effective yet environmentally friendly. Research highlights its role in enhancing the efficacy and specificity of agricultural products, contributing to sustainable farming practices .

Biochemical Research

In biochemical studies, this compound serves as an important intermediate for investigating enzyme inhibition and receptor binding mechanisms. This research is crucial for understanding the biological pathways influenced by this compound and its derivatives .

Material Science

The compound finds applications in material science, particularly in developing specialty polymers and coatings. Its properties enhance durability and resistance to environmental degradation, making it valuable for various industrial applications .

Diagnostic Tools

This compound is utilized in creating diagnostic agents that improve medical imaging techniques. This application facilitates early disease detection and enhances the accuracy of diagnostic procedures .

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to this compound, highlighting their unique features and biological activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Methyl-1-(thiazol-2-yl)methanamine | Thiazole derivative | Exhibits different biological activity |

| 2-Amino-thiazole derivatives | Thiazole derivative | Known for antimicrobial properties |

| 4-Methyl-thiazole derivatives | Methylated thiazole | Enhanced lipophilicity affecting absorption |

| Benzothiazole derivatives | Benzothiazole | Broader spectrum of biological activities |

Wirkmechanismus

The mechanism of action of N-Methyl-1-(thiazol-4-yl)methanamine involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Thiazole-Based Analogues

N-Methyl-1-(2-methylthiazol-4-yl)methanamine (CAS: 103694-26-4)

- Structure : Differs by a methyl group at the thiazole 2-position.

- Properties : Similar molecular formula (C₅H₈N₂S ) but higher lipophilicity due to the methyl substitution. This modification may enhance membrane permeability in drug design .

- Applications : Used as a precursor in sulfonamide derivatives (e.g., Z899051432), a CFTR modulator, synthesized with 76% yield via carboxamide coupling .

2-Isopropyl-4-(methylaminomethyl)thiazole

- Structure : Features an isopropyl group at the thiazole 2-position.

1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine

Heterocyclic Variants Beyond Thiazole

N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

- Structure : Replaces thiazole with a trimethylpyrazole ring.

- Synthetic Utility : Reacts with sulfonyl chlorides (e.g., 2-naphthalenesulfonyl chloride) to yield sulfonamides with 76.8% efficiency, highlighting its versatility in medicinal chemistry .

- Biological Relevance: Pyrazole derivatives are known for agrochemical applications, such as inducing triple response in Arabidopsis seedlings .

N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine

- Structure : Contains a phenyl-substituted pyrazole .

- Pharmacological Potential: Increased hydrophobicity from the phenyl group may improve blood-brain barrier penetration, making it suitable for CNS-targeting drugs .

Physicochemical Comparison

| Property | N-Methyl-1-(thiazol-4-yl)methanamine | 2-Methylthiazole Analog | Pyrazole Analog |

|---|---|---|---|

| Molecular Formula | C₅H₈N₂S | C₅H₈N₂S | C₈H₁₃N₃ (e.g., phenylpyrazole) |

| Molecular Weight (g/mol) | 128.20 | 128.19 | ~217.27 (phenyl derivative) |

| Boiling Point | Not reported | Not reported | Varies by substituent |

| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~1.5 | ~2.0 (phenyl enhances LogP) |

Key Observations :

- Thiazole derivatives generally exhibit moderate lipophilicity, suitable for balancing solubility and permeability.

Biologische Aktivität

N-Methyl-1-(thiazol-4-yl)methanamine is a synthetic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Thiazole derivatives, including this compound, exhibit a range of biological activities due to their ability to interact with various biochemical pathways. The notable mechanisms include:

- Antimicrobial Activity : Thiazole derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes and inhibit essential metabolic processes .

- Anticancer Properties : Research indicates that thiazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways. For instance, studies have shown that compounds with thiazole moieties can activate pro-apoptotic proteins while inhibiting anti-apoptotic proteins, leading to increased cancer cell death .

- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Biological Activities

The biological activities of this compound can be categorized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for developing new antibiotics. |

| Anticancer | Induces apoptosis in cancer cell lines; shows promise as an anti-tumor agent. |

| Neuroprotective | May protect against neuronal damage; reduces oxidative stress. |

| Anticonvulsant | Exhibits anticonvulsant activity in specific experimental models. |

| Anti-inflammatory | Potentially reduces inflammatory responses in various biological systems. |

Case Studies and Experimental Data

- Antimicrobial Activity : A study synthesized various thiazole derivatives and evaluated their antibacterial activity in combination with cell-penetrating peptides. The results indicated that certain derivatives exhibited potent antibacterial effects, suggesting a potential pathway for developing new antimicrobial agents .

- Anticancer Activity : In vitro studies on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) demonstrated that this compound could significantly reduce cell viability and induce apoptosis. The mechanism involved mitochondrial membrane depolarization and activation of caspases .

- Neuroprotective Effects : Research indicates the compound's potential in protecting neuronal cells from oxidative stress-induced damage, which is crucial for developing therapies for neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the established synthetic routes for N-Methyl-1-(thiazol-4-yl)methanamine, and what key reaction parameters influence yield?

The compound is typically synthesized via alkylation or nucleophilic substitution. For example, thiazole derivatives can react with methylamine under basic conditions, with temperature (50–80°C) and solvent polarity (e.g., DMF or THF) critically affecting yield. Purification often involves chromatography or recrystallization .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (NMR, especially H and C) and Mass Spectrometry (MS) are standard for structural elucidation. High-Performance Liquid Chromatography (HPLC) with UV detection is used for purity analysis (>95% purity thresholds) .

Q. What biological activities are reported for this compound in academic studies?

It has shown binding affinity to riboswitches (e.g., TPP riboswitch analogs) and potential apoptotic activity in cancer cells, possibly via mitochondrial pathway modulation. These findings are based on in vitro assays and molecular docking studies .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Light-sensitive batches require amber vials .

Q. Which functional groups in this compound are reactive under common laboratory conditions?

The thiazole ring undergoes electrophilic substitution, while the methylamine group participates in Mannich reactions or reductive amination. Reactivity is pH-dependent, with acidic conditions favoring protonation of the amine .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve >95% purity in large-scale synthesis?

Continuous flow reactors improve mixing and heat transfer, reducing side products. Post-synthesis, gradient elution in flash chromatography (e.g., hexane/ethyl acetate) enhances separation efficiency. AI-driven retrosynthesis tools (e.g., Pistachio models) predict optimal pathways .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Validate assay conditions (e.g., cell line specificity, ATP levels in viability assays) and confirm target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Reproducing dose-response curves under standardized protocols is critical .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions, while QSAR models quantify substituent effects on binding affinity. Fragment-based drug design (FBDD) identifies optimal functional groups for derivatization .

Q. How can researchers quantify trace impurities (<0.1%) in synthesized batches?

Ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS provides high-resolution impurity profiling. Stability-indicating methods (e.g., forced degradation under acidic/oxidizing conditions) validate specificity .

Q. What experimental approaches elucidate the compound’s mechanism of action in cancer cells?

Transcriptomic profiling (RNA-seq) identifies dysregulated pathways, while flow cytometry detects apoptosis markers (e.g., Annexin V). Mitochondrial membrane potential assays (JC-1 dye) and ROS measurements link activity to oxidative stress .

Q. How does the compound’s thiazole ring influence its metabolic stability in pharmacokinetic studies?

Microsomal stability assays (e.g., liver microsomes) assess CYP450-mediated oxidation. Deuterium labeling at metabolically vulnerable sites (e.g., methyl groups) enhances half-life, as shown in analogous thiazole derivatives .

Q. What strategies enable its use as a building block in diversity-oriented synthesis (DOS)?

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties, while Suzuki-Miyaura cross-coupling adds aryl/heteroaryl groups. Solid-phase synthesis facilitates rapid library generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.